N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, an imidazole ring, and a carboxamide group. Its structural features make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 3-methoxyaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then reacted with a suitable carboxylic acid derivative to form the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methoxyphenyl derivatives: Compounds such as 3-methoxyphenylacetic acid and 3-methoxyphenylpropionic acid share structural similarities with N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide.
Imidazole derivatives: Compounds like 4,5-dihydro-1H-imidazole-2-carboxamide and its analogs.
Uniqueness
This compound is unique due to the combination of its methoxyphenyl and imidazole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-16-9-4-2-3-8(7-9)14-11(15)10-12-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
BUOKNBCCNQWSSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NCCN2 |
Origin of Product |
United States |
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